Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether

inhalation toxicology sevoflurane degradation renal toxicity

Fluoromethyl 2,2‑difluoro‑1‑(trifluoromethyl)vinyl ether (CAS 58109‑34‑5), also known as Compound A or pentafluoroisopropenyl fluoromethyl ether (PIFE), is the primary haloalkene formed when the inhalational anesthetic sevoflurane contacts alkaline CO₂ absorbents. It serves as the definitive impurity marker in sevoflurane quality control, with pharmacopeial individual limits tightened to ≤25 µg/g.

Molecular Formula C4H2F6O
Molecular Weight 180.05 g/mol
CAS No. 58109-34-5
Cat. No. B150324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether
CAS58109-34-5
Synonyms1,1,3,3,3-pentafluoro-2-(fluoromethoxy)-1-propene
Compound A (fluoroether)
FDTVE
FDVE-2,2
fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether
pentafluoroisopropenyl fluoromethyl ethe
Molecular FormulaC4H2F6O
Molecular Weight180.05 g/mol
Structural Identifiers
SMILESC(OC(=C(F)F)C(F)(F)F)F
InChIInChI=1S/C4H2F6O/c5-1-11-2(3(6)7)4(8,9)10/h1H2
InChIKeyVMCHRPIQINOPJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether (Compound A) – The Critical Sevoflurane Impurity Standard and Nephrotoxicity Biomarker


Fluoromethyl 2,2‑difluoro‑1‑(trifluoromethyl)vinyl ether (CAS 58109‑34‑5), also known as Compound A or pentafluoroisopropenyl fluoromethyl ether (PIFE), is the primary haloalkene formed when the inhalational anesthetic sevoflurane contacts alkaline CO₂ absorbents [1]. It serves as the definitive impurity marker in sevoflurane quality control, with pharmacopeial individual limits tightened to ≤25 µg/g [2]. Unlike the parent anesthetic, Compound A is a potent, species‑specific nephrotoxin in rats and is extensively studied as a model haloalkene toxicant [3].

✓ Sevoflurane impurity profiling per USP/EP monograph requirements
✓ GC-MS calibrant for monitoring volatile anesthetic degradation in circuits
✓ Model haloalkene nephrotoxicant for mechanistic renal toxicology studies

Why Generic Fluoroalkyl Vinyl Ethers Cannot Replace Compound A in Analytical and Toxicological Workflows


Structurally related sevoflurane degradation products (e.g., Compound B) and other fluoroalkyl vinyl ethers exhibit profoundly different acute toxicity and formation profiles. In head‑to‑head inhalation studies, Compound A is >6‑fold more lethal than Compound B, and it accumulates to >21‑fold higher concentrations in anesthesia circuits [1]. Moreover, Compound A uniquely undergoes glutathione‑dependent bioactivation by renal β‑lyase, a pathway absent for Compound B [2]. These quantitative and mechanistic disparities make generic substitution scientifically invalid for impurity quantification or nephrotoxicity research.

Over 6-fold higher lethality compared to Compound B; analogs cannot replicate toxicological relevance
Circuit accumulation exceeds 20-fold higher than other degradants; generic fluoroalkyl vinyl ethers not equivalent
Unique glutathione-dependent renal β-lyase bioactivation absent in Compound B and related analogs

Quantitative Evidence Differentiating Fluoromethyl 2,2‑difluoro‑1‑(trifluoromethyl)vinyl ether from Closest Comparators


Acute Inhalation Toxicity: Compound A vs. Compound B in Wistar Rats

In a controlled head‑to‑head study, Compound A exhibited an LC50 of 400–420 ppm after 3‑hour inhalation in Wistar rats, whereas Compound B produced no observable toxicity at 2,400 ppm under identical conditions [1]. This represents a >6‑fold difference in lethal concentration, unequivocally establishing Compound A as the toxicologically decisive sevoflurane degradant.

Acute Toxicity (LC50)
Head-to-head
LC50 ~400–420 ppm (Compound A) vs. no toxicity at 2400 ppm (Compound B) – >6-fold difference
Underpins regulatory impurity stringency
3-h inhalation, Wistar rats
inhalation toxicology sevoflurane degradation renal toxicity

Formation Propensity in Anesthesia Circuits: Compound A vs. Compound B

Under simulated clinical conditions with 1–3% sevoflurane in a closed anesthesia circuit, Compound A reached peak concentrations of 13.3–42.1 ppm within 2 hours, while Compound B remained below the 2 ppm detection limit throughout the 8‑hour monitoring period [1]. The ≥21‑fold higher accumulation of Compound A confirms its role as the quantitatively dominant degradation product.

Circuit Accumulation
Head-to-head
13.3–42.1 ppm (Compound A) vs.
Dominant degradant in anesthesia circuits
Closed circuit, 1–3% sevoflurane, 43–48°C
USP/EP Limit
Specification review
≤25 µg/g individual limit vs. ≤300 µg/g total related substances; Compound A ≤8.3% of total allowance
Drives need for certified reference material
Pharmacopeial compliance context
Nephrotoxicity Margin
Context-dependent
Rat renal injury at 50–100 ppm; reported human exposure typically below 25 ppm
Supports sentinel marker role for degradation risk
Species-specific model; clinical exposure data for context
anesthesia machine output impurity profiling GC‑MS quantification

Pharmacopeial Impurity Limit: Compound A vs. Total Related Substances

The USP/EP monograph for sevoflurane enforces an individual limit for Compound A of ≤25 µg/g (0.0025% w/w), while total related substances are capped at ≤300 µg/g [1]. Compound A alone accounts for a maximum permissible 8.3% of the total impurity budget, reflecting its outsized toxicological significance relative to all other sevoflurane‑related substances.

USP/EP Limit
Specification review
≤25 µg/g individual limit vs. ≤300 µg/g total related substances; Compound A ≤8.3% of total allowance
Drives need for certified reference material
Pharmacopeial compliance context
USP monograph impurity threshold quality control

Nephrotoxic Threshold and Clinical Safety Margin

In rats, renal corticomedullary necrosis is histologically evident after 3–12 h inhalation of Compound A at 50–100 ppm [1]. In contrast, peak clinical concentrations during low‑flow sevoflurane anesthesia in humans rarely exceed 25 ppm, and no clinically significant nephrotoxicity has been demonstrated even after prolonged procedures [2]. This narrow 2‑ to 4‑fold safety margin justifies the compound’s role as the sentinel marker for sevoflurane degradation.

Nephrotoxicity Margin
Context-dependent
Rat renal injury at 50–100 ppm; reported human exposure typically below 25 ppm
Supports sentinel marker role for degradation risk
Species-specific model; clinical exposure data for context
nephrotoxicity biomarker clinical safety margin species‑specific toxicity

Precision Application Scenarios for Fluoromethyl 2,2‑difluoro‑1‑(trifluoromethyl)vinyl ether in Analytical and Biomedical Research


Certified Reference Standard for Sevoflurane Impurity Profiling

As the sole impurity with an individual pharmacopeial limit of ≤25 µg/g [1], Compound A must be quantified in every batch of sevoflurane drug substance and finished product. Procuring a high‑purity, structurally authenticated standard ensures compliance with USP/EP monographs and supports ANDA submissions where impurity identification and control are prerequisite.

Calibration Standard for GC‑MS Quantification of Volatile Anesthetic Degradants

Compound A reaches clinically relevant vapor concentrations of 13–42 ppm in anesthesia circuits [1], demanding sensitive and specific analytical methods. The compound serves as the primary calibrant for GC‑MS assays that monitor sevoflurane degradation in real‑time, enabling validation of low‑flow anesthesia protocols and novel CO₂ absorbents.

Model Haloalkene Nephrotoxicant for Mechanistic Toxicology Studies

Compound A uniquely produces proximal tubular necrosis in rats at 50–100 ppm through glutathione‑dependent bioactivation by renal β‑lyase [1][2]. This well‑characterized, dose‑ and time‑dependent nephrotoxicity makes the compound an indispensable tool for investigating haloalkene‑mediated renal injury and for screening potential nephroprotective agents.

Absorbent Performance Benchmarking in Anesthesia Machine Development

The formation rate of Compound A from sevoflurane varies >4‑fold between Baralyme and soda lime, and is profoundly influenced by absorbent hydration and temperature [1]. Quantitative measurement of Compound A output is the industry‑standard endpoint for evaluating next‑generation CO₂ absorbents designed to minimize anesthetic degradation and improve patient safety.

Application
Selection Property
Validation Focus
Impurity Reference Standard for Sevoflurane QC
Pharmacopeial identity and purity
Compliance with USP/EP monograph limits
GC-MS Calibrant for Degradation Monitoring
Volatile analyte with known retention and response
Linearity and sensitivity in trace-level GC-MS methods
Model Nephrotoxicant for Haloalkene Research
Renal β-lyase-dependent bioactivation profile
Dose- and time-dependent renal injury endpoints in rodent models
Absorbent Performance Benchmarking Tool
Formation rate dependent on absorbent type and conditions
Degradation product output as marker of absorbent safety profiling
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